![molecular formula C26H30O3 B12916458 Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 920269-89-2](/img/structure/B12916458.png)
Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a furan ring, a biphenyl structure, and an octyl chain. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of furan-2-ylmethanol with 4’-octyl-[1,1’-biphenyl]-4-carboxylic acid. This reaction can be facilitated by using coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor . The reaction conditions, including the solvent, temperature, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the efficient production of high-purity Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The octyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the biphenyl structure can produce biphenyl derivatives .
Scientific Research Applications
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Furan-2-ylmethyl furan-2-carboxylate
- Furan-2-ylmethyl furan-2-carboxamide
- N-(Furan-2-ylmethyl)aniline
Uniqueness
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a furan ring, biphenyl structure, and octyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
920269-89-2 |
|---|---|
Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
furan-2-ylmethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C26H30O3/c1-2-3-4-5-6-7-9-21-11-13-22(14-12-21)23-15-17-24(18-16-23)26(27)29-20-25-10-8-19-28-25/h8,10-19H,2-7,9,20H2,1H3 |
InChI Key |
NCTBTIALISPERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


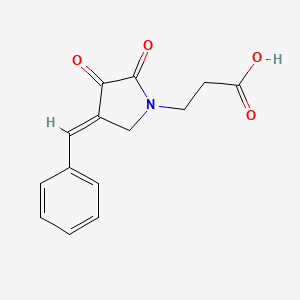
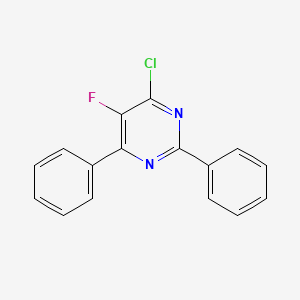

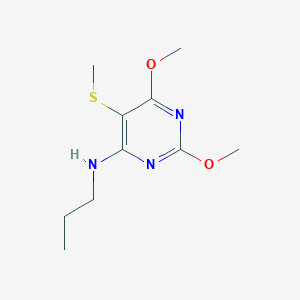
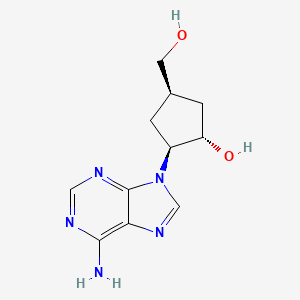
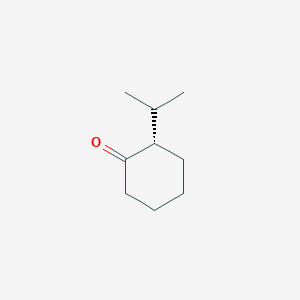

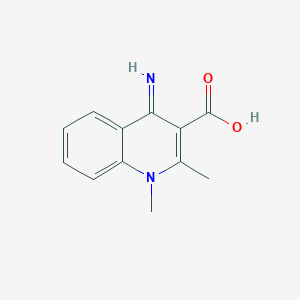
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
